6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple methoxy groups and a purine core
Preparation Methods
The synthesis of 8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves several steps. One common method includes the alkylation of adenosine derivatives in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like molecular oxygen in the presence of bis(2-methoxyethyl)ether.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted under specific conditions using reagents like halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying reaction mechanisms and developing new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new chemical processes and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include:
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-12-13(2)26-17-18(23(3)21(28)24(19(17)27)9-10-29-4)22-20(26)25(12)15-11-14(30-5)7-8-16(15)31-6/h7-8,11H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIKOCDBGAWBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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